Scientific Field: Electrochemistry
Summary of Application: NtF has been developed as a bifunctional additive for enhancing the stability of the lithium metal anode .
Methods of Application: NtF yields Nt+ and LiF when applied. The presence of lithiophobic and lithiophilic groups in Nt+ facilitates the uniform deposition of Li+, while LiF contributes to forming a stable solid electrolyte interphase .
Results or Outcomes: The application of NtF in this context enhances the stability of the lithium metal anode, contributing to the development of more efficient and durable lithium batteries .
Scientific Field: Organic Chemistry
Summary of Application: NtF is commonly used as a key component in domino reaction processes . It’s unique ability to release fluoride anions during reactions with fatty alcohols enables efficient fluorination processes .
Methods of Application: NtF is utilized in the conversion of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes, serving as a key component in a domino reaction process . This compound plays a crucial role in the transformation of the ethers into benzynes through a series of steps involving O-desilylation, O-nonaflylation, and β-elimination under mild conditions .
Results or Outcomes: The use of NtF in domino reactions facilitates the generation of benzynes, which are highly reactive intermediates .
Summary of Application: Nonaflates, derived from NtF, can be used as electrophiles in several palladium-catalyzed cross coupling reactions .
Methods of Application: NtF can be used to prepare aryl nonaflates by reacting with corresponding aryloxysilanes in the presence of fluoride ion .
Results or Outcomes: The use of NtF in this context enables the efficient execution of palladium-catalyzed cross coupling reactions .
Nonafluorobutanesulfonyl fluoride is a colorless, volatile liquid with the chemical formula . It is characterized by its immiscibility with water and solubility in common organic solvents. This compound is notable for its role as a versatile reagent in organic synthesis, particularly as a source of fluorine and as a sulfonylation reagent. It generates intermediates with strong electron-withdrawing perfluorinated alkyl substituents, making it a valuable tool in various
The synthesis of nonafluorobutanesulfonyl fluoride is predominantly achieved through the electrochemical fluorination of sulfolane. This method allows for the industrial-scale production of the compound, making it relatively inexpensive and widely available. The process involves the anodic fluorination technique, which ensures high yields and purity . Alternative synthetic routes have also been reported, including reactions involving ammonium chloride and triethylamine to yield derivatives like bis-nonafluorobutanesulfonimide .
Nonafluorobutanesulfonyl fluoride has diverse applications in organic synthesis:
Research on interaction studies involving nonafluorobutanesulfonyl fluoride focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it an attractive subject for studies aimed at understanding reaction mechanisms in organic synthesis. Additionally, investigations into its neurotoxic properties highlight the need for further research into its interactions at biological levels .
Nonafluorobutanesulfonyl fluoride shares similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Key Features | Uniqueness of Nonafluorobutanesulfonyl Fluoride |
---|---|---|
Trifluoromethanesulfonic acid | Strong sulfonating agent; used widely in organic synthesis | More cost-effective and stable than triflic acid |
Perfluoroalkane sulfonic acids | Used for sulfonylation; highly reactive | Offers a more controlled reactivity profile |
Bis(nonafluorobutanesulfonimide) | Superacidic properties; used for specific acid-catalyzed reactions | Provides unique pathways for synthesizing complex nitrogen-containing compounds |
Nonafluorobutanesulfonyl fluoride stands out due to its balance of stability, cost-effectiveness, and versatility as both a sulfonylating agent and a source of fluorine in various synthetic routes. Its applications extend beyond traditional methods, making it a valuable reagent in contemporary organic chemistry .
Corrosive